
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H17FN4O2 and its molecular weight is 388.402. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Effects
A study highlights the synthesis of novel urea derivatives with primaquine and hydroxy or halogen substituted benzene moieties, which exhibit significant antiproliferative effects. The derivatives showed moderate to strong activity against various cancer cell lines, particularly breast carcinoma MCF-7 cell line, with some compounds displaying high antioxidant activity and antimicrobial effects (Perković et al., 2016).
Antimicrobial Properties
Several synthesized quinazolinone derivatives have been reported to show potent antibacterial and antifungal activities. One study on pyrido quinazolones highlights the synthesis of these compounds and their effectiveness against various bacterial and fungal strains (Singh & Pandey, 2006).
Synthesis and Optimization
Research on the synthesis of related compounds, like 7-fluoroquinazoline-2,4-diol, an intermediate of anticancer drugs, demonstrates methods for efficient synthesis and optimization, contributing to the development of pharmaceuticals (Zhou et al., 2019).
Antagonistic Effects on Receptors
Certain urea derivatives, such as isoquinoline and quinazoline urea derivatives, have been found to bind to human adenosine A(3) receptors. These compounds have potential applications in therapeutic strategies targeting various disorders, as indicated by their receptor affinity and antagonistic properties (Muijlwijk-Koezen et al., 2000).
Applications in Solar Energy
In the field of renewable energy, certain cyanine dyes related to quinazolinone compounds have been used to improve photoelectric conversion in dye-sensitized solar cells. These studies suggest potential applications in solar energy technologies (Wu et al., 2009).
Alzheimer's Disease Treatment
New benzofuranylthiazole derivatives containing aryl-urea moieties have shown potential as multitasking agents in Alzheimer's disease. These compounds exhibit dual acetylcholinesterase and butyrylcholinesterase inhibitory activity, along with antioxidant capacities, indicating their potential in treating neurodegenerative diseases (Kurt et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-fluorobenzoyl isocyanate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "2-fluorobenzoyl isocyanate", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-fluorobenzoyl isocyanate in the presence of acetic acid and ethanol to form (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea.", "Step 2: Reduction of the imine group in the product using sodium borohydride in ethanol to form the corresponding amine.", "Step 3: Cyclization of the amine group with the carbonyl group in the product in the presence of acetic acid to form the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] } | |
CAS番号 |
899728-60-0 |
製品名 |
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea |
分子式 |
C22H17FN4O2 |
分子量 |
388.402 |
IUPAC名 |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C22H17FN4O2/c23-17-11-5-7-13-19(17)24-21(28)26-20-16-10-4-6-12-18(16)25-22(29)27(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,24,26,28) |
InChIキー |
CPHUPKACHPLJRZ-LHLOQNFPSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2774033.png)
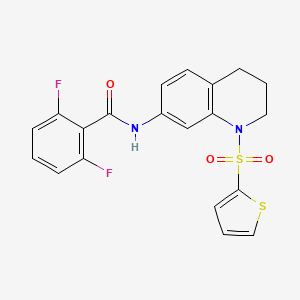
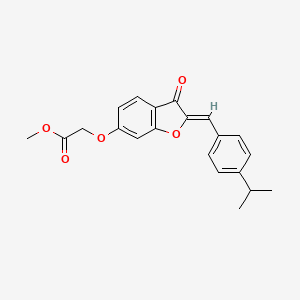
![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774039.png)
![4-(4-fluorobenzyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774041.png)
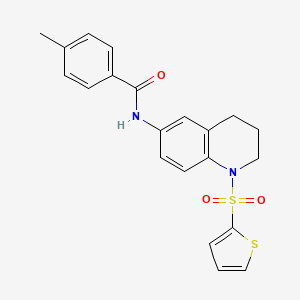
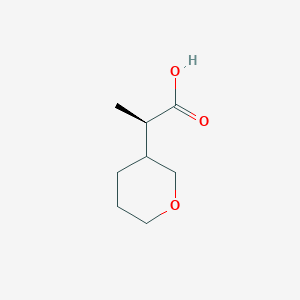
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2774045.png)
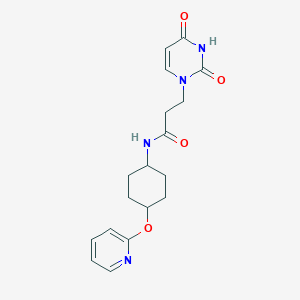
![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)
![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)